

2-Chlorobenzo[d]thiazol-6-ol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Chlorobenzo[d]thiazol-6-ol

Cat. No.: B1356116

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core physicochemical and biological properties of **2-Chlorobenzo[d]thiazol-6-ol** (CAS No. 2591-16-4). While experimental data for this specific molecule is limited in public literature, this document compiles available information and presents reasoned predictions based on the well-established chemistry of the benzothiazole scaffold. The guide covers fundamental properties, proposed synthetic pathways, analytical methodologies, and potential biological significance, serving as a foundational resource for researchers in medicinal chemistry and drug development.

Core Properties

2-Chlorobenzo[d]thiazol-6-ol belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The presence of a chlorine atom at the 2-position and a hydroxyl group at the 6-position is anticipated to significantly influence its chemical reactivity and biological profile.

Physicochemical Properties

Quantitative data for **2-Chlorobenzo[d]thiazol-6-ol** is summarized below. It is important to note that while some basic identifiers are established, many physical properties are predicted based on computational models due to a lack of published experimental values.

| Property | Value | Source |
|-----------------------------|---|-------------|
| CAS Number | 2591-16-4 | LookChem[1] |
| Molecular Formula | C ₇ H ₄ ClNOS | LookChem[1] |
| Molecular Weight | 185.63 g/mol | LookChem[1] |
| Predicted LogP | 2.65530 | LookChem[1] |
| Predicted XLogP3 | 3.2 | LookChem[1] |
| Predicted pKa (Phenolic OH) | ~8-9 | Inferred |
| Predicted Melting Point | Not available | - |
| Predicted Boiling Point | Not available | - |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred |

Spectral Data

Specific spectral data for **2-Chlorobenzo[d]thiazol-6-ol** is not readily available. However, based on its structure, the following characteristic spectral features can be predicted:

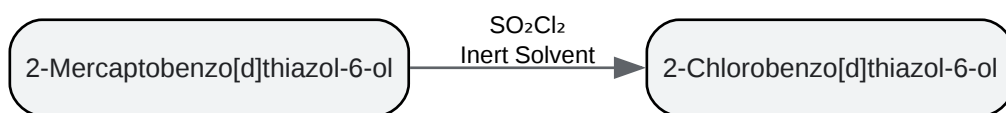
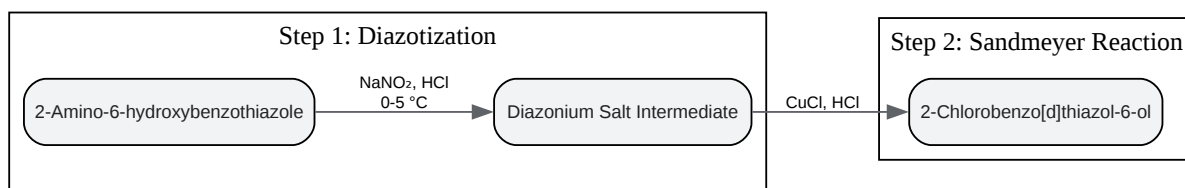
| Technique | Predicted Spectral Features |
|---------------------|---|
| ^1H NMR | Aromatic protons on the benzene ring would appear as a set of doublets and a doublet of doublets. The phenolic proton would likely be a broad singlet, exchangeable with D_2O . |
| ^{13}C NMR | Signals for seven distinct carbon atoms are expected. The carbon bearing the chlorine (C2) would be significantly downfield. Aromatic carbons would appear in the typical range, with the carbon attached to the hydroxyl group showing a characteristic shift. |
| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch for the hydroxyl group ($\sim 3200\text{-}3600\text{ cm}^{-1}$), C=N stretching of the thiazole ring ($\sim 1600\text{-}1650\text{ cm}^{-1}$), and C-Cl stretching ($\sim 600\text{-}800\text{ cm}^{-1}$). Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spectrometry | The molecular ion peak (M^+) would be observed at m/z 185, with a characteristic $\text{M}+2$ isotope peak at m/z 187 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of CO, HCl, and cleavage of the thiazole ring. |

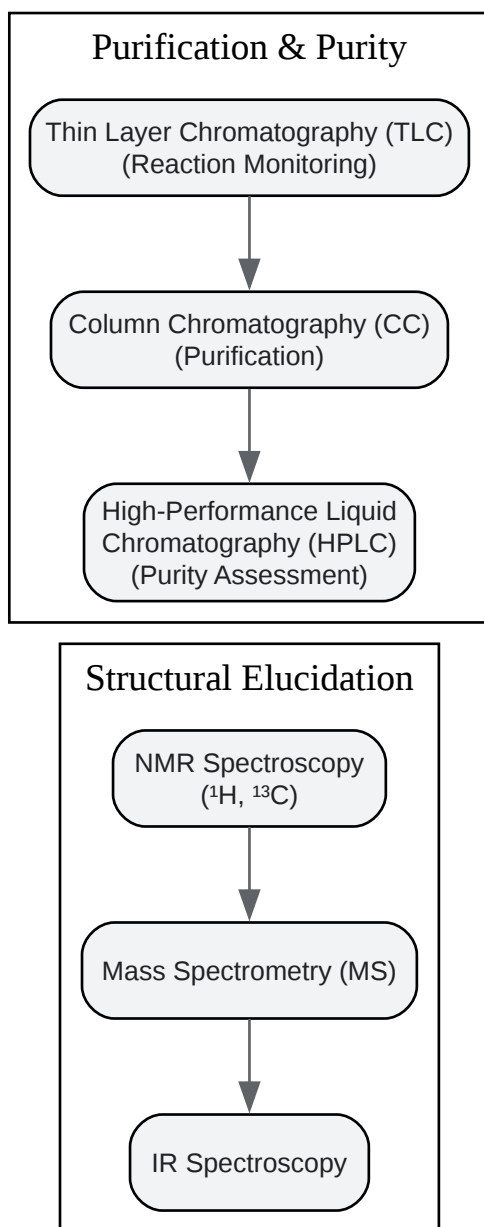
Synthesis and Experimental Protocols

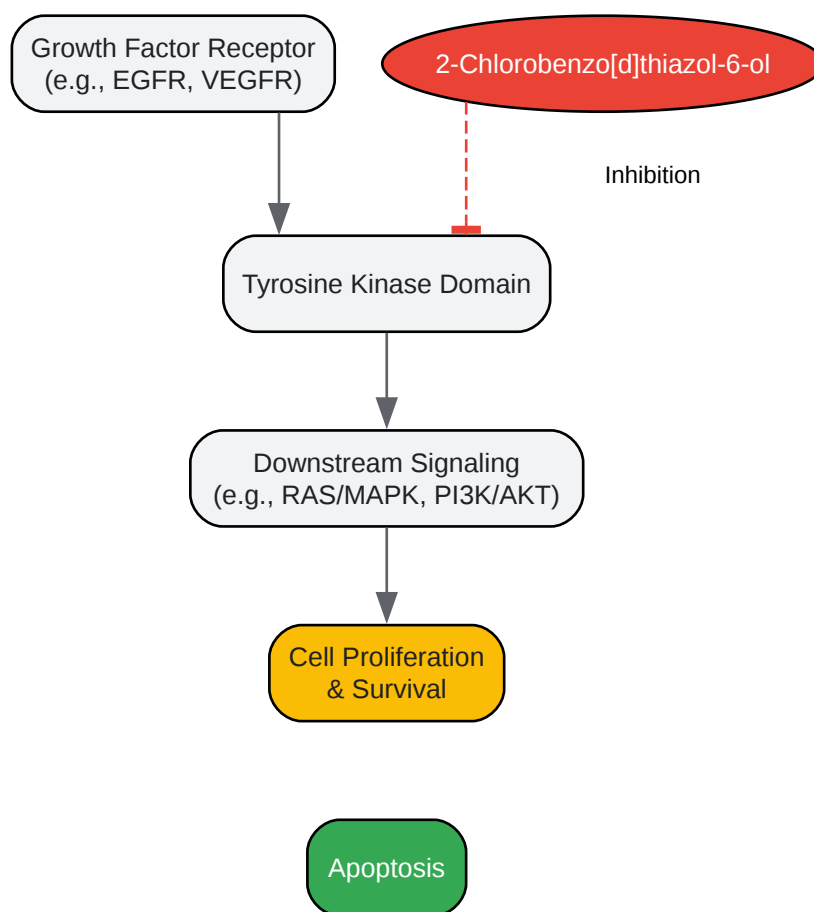
While a specific, detailed experimental protocol for the synthesis of **2-Chlorobenzo[d]thiazol-6-ol** is not published, a plausible synthetic route can be proposed based on established benzothiazole chemistry. The most likely pathway involves the conversion of a 2-amino or 2-mercapto precursor.

Proposed Synthetic Pathway from 2-Amino-6-hydroxybenzothiazole

A common method for introducing a chlorine atom at the 2-position of a benzothiazole ring is through a Sandmeyer-type reaction on the corresponding 2-amino derivative.







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References

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